REACTION_CXSMILES
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[CH2:1]([OH:5])[CH2:2][CH2:3][CH3:4].[Br:6][C:7]([Br:12])([Br:11])[C:8](O)=[O:9].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[CH2:1]([O:5][C:8](=[O:9])[C:7]([Br:12])([Br:11])[Br:6])[CH2:2][CH2:3][CH3:4]
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Name
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|
Quantity
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7.4 g
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Type
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reactant
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Smiles
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C(CCC)O
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Name
|
|
Quantity
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29.6 g
|
Type
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reactant
|
Smiles
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BrC(C(=O)O)(Br)Br
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Name
|
|
Quantity
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100 mL
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the solution was heated
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Type
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TEMPERATURE
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Details
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under reflux in a Dean and Stark apparatus
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Type
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CUSTOM
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Details
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After 90 minutes water (2 ml) had been collected
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Duration
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90 min
|
Type
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CUSTOM
|
Details
|
The solvent was spun off on a rotary evaporator
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Type
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DISTILLATION
|
Details
|
the residue was distilled under water pump vacuum
|
Type
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CUSTOM
|
Details
|
collecting the fraction
|
Type
|
CUSTOM
|
Details
|
boiling between 120°-130° C
|
Type
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DISTILLATION
|
Details
|
The fraction was redistilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC(C(Br)(Br)Br)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |